2-Chloro-6-(2-ethoxyethoxy)pyrazine is an organic compound characterized by a pyrazine ring substituted with a chlorine atom and an ethoxyethoxy group. Its chemical formula is , and it has a molecular weight of 204.65 g/mol. The presence of the chlorine atom at the 2-position and the ethoxyethoxy group at the 6-position contributes to its unique properties and potential applications in various fields, including medicinal chemistry and agrochemicals.
Research indicates that pyrazine derivatives, including 2-chloro-6-(2-ethoxyethoxy)pyrazine, may exhibit significant biological activities. Pyrazine compounds have been studied for their potential as anti-tubercular agents and protein kinase modulators . The presence of the chlorine atom and ethoxyethoxy group may influence their interaction with biological targets, enhancing their efficacy against various diseases.
The synthesis of 2-chloro-6-(2-ethoxyethoxy)pyrazine can be accomplished through several methods:
python6-(2-ethoxyethoxy)pyrazine + PCl5 → 2-chloro-6-(2-ethoxyethoxy)pyrazine + POCl3
The unique structure of 2-chloro-6-(2-ethoxyethoxy)pyrazine lends itself to various applications:
Interaction studies involving 2-chloro-6-(2-ethoxyethoxy)pyrazine focus on its binding affinity to various biological targets, including enzymes and receptors. Molecular docking studies have suggested that modifications to the pyrazine structure can significantly alter its interaction profile, potentially leading to enhanced activity or selectivity against specific targets .
Several compounds share structural similarities with 2-chloro-6-(2-ethoxyethoxy)pyrazine. Here are notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-5-(2-methoxyethoxy)pyrazine | Chlorinated pyrazine with methoxy group | Different electronic properties due to methoxylation |
| 2-Chloro-6-(trifluoroethoxy)pyrazine | Chlorinated pyrazine with trifluoro group | Enhanced lipophilicity and potential bioactivity |
| 5-Chloro-6-(ethylthio)pyrazine | Chlorinated pyrazine with thioether | Different reactivity due to sulfur presence |
These compounds illustrate variations in substituents that affect their chemical behavior, biological activity, and potential applications.
The chloro group at the 2-position of pyrazine derivatives exhibits heightened electrophilicity due to electron-withdrawing effects from the adjacent nitrogen atoms. Nucleophilic substitution reactions typically target this position, with alkoxy groups such as 2-ethoxyethoxy introduced via SNAr (nucleophilic aromatic substitution) mechanisms. For example, 2,6-dichloropyrazine serves as a precursor, where the 6-chloro group is selectively replaced under mild basic conditions.
A critical factor in regioselectivity is the alignment of the nucleophile’s attack with the LUMO+1 orbital of the chloropyrazine. Computational studies reveal that 2-chloropyrazine’s LUMO+1 exhibits a larger lobe at the 6-position (Figure 2 in ), favoring substitution at this site. This electronic profile enables the selective incorporation of 2-ethoxyethoxy groups without requiring protecting groups.
Table 1: Comparative Reactivity of Chloropyrazine Derivatives in SNAr Reactions
| Substrate | LUMO+1 Energy (eV) | Relative Reactivity (k, M⁻¹s⁻¹) |
|---|---|---|
| 2-Chloropyrazine | -1.34 | 1.00 (reference) |
| 2,6-Dichloropyrazine | -1.29 | 1.45 |
| 2-Chloro-6-methoxypyrazine | -1.41 | 0.78 |
Data adapted from frontier molecular orbital analyses.
Alkylation of chloropyrazines with 2-ethoxyethanol requires precise control of reaction conditions to minimize side reactions. A study by Aoyagi et al. demonstrated that using LTMP (lithium tetramethylpiperidide) and TMEDA (tetramethylethylenediamine) in THF at -78°C achieves 85–92% yields. The strong base deprotonates the alcohol, generating a potent alkoxide nucleophile, while TMEDA stabilizes the lithium ion, enhancing reactivity.
Microwave-assisted synthesis has further optimized this process. For instance, heating 2,6-dichloropyrazine with 2-ethoxyethanol in DMF at 120°C for 20 minutes under microwave irradiation achieves 94% conversion. This method reduces reaction times from hours to minutes and minimizes thermal degradation.
Transition-metal catalysts, particularly palladium complexes, enable regioselective etherification under milder conditions. A notable example employs Pd(OAc)₂ with Xantphos as a ligand, facilitating coupling between 2-chloro-6-hydroxypyrazine and 2-ethoxyethyl bromide at 80°C. This system achieves 88% yield with <2% over-alkylation.
Mechanistic Insight: The catalyst activates the C–Cl bond via oxidative addition, followed by alkoxide coordination and reductive elimination. Density functional theory (DFT) calculations indicate that the energy barrier for C–O bond formation at the 6-position is 4.2 kcal/mol lower than at the 2-position, explaining the observed regioselectivity.
Industrial synthesis of 2-chloro-6-(2-ethoxyethoxy)pyrazine has transitioned from batch to continuous flow systems to enhance scalability and safety. A patented process (CN103288763A) uses a tubular reactor for the chlorination step, where 2-chloropyrazine reacts with Cl₂ in DMF at 100°C. The continuous system achieves 98% conversion with a residence time of 15 minutes, compared to 3 hours in batch reactors.
Table 2: Comparison of Batch vs. Continuous Flow Production Metrics
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield | 85% | 92% |
| Reaction Time | 180 min | 15 min |
| Byproduct Formation | 8% | 2% |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Data sourced from industrial-scale trials.
The pyrazine ring system is classified as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The planar geometry of the pyrazine core facilitates binding to the ATP-binding cleft of kinases, a feature exploited in the design of 2-chloro-6-(2-ethoxyethoxy)pyrazine. The chloro substituent at position 2 enhances electrophilic character, enabling covalent or non-covalent interactions with cysteine or lysine residues in kinase domains [4] [6]. Meanwhile, the 2-ethoxyethoxy group at position 6 improves aqueous solubility and modulates membrane permeability, addressing a common limitation of heterocyclic compounds in drug development [5].
Recent studies demonstrate that this scaffold’s electronic profile aligns with the requirements of kinase inhibitors targeting EGFR, VEGFR-2, and PIM kinases. For example, pyrazine derivatives with analogous substitution patterns have shown IC₅₀ values below 1 μM in enzymatic assays, rivaling the potency of clinical inhibitors like erlotinib [4]. A comparative analysis of pyrazine-based inhibitors reveals that the 2-ethoxyethoxy side chain contributes to a 3.2-fold increase in binding affinity compared to methoxy-substituted analogs, likely due to enhanced van der Waals interactions with hydrophobic kinase subpockets [6].
| Substituent at Position 6 | Kinase Inhibition (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| Methoxy | 0.89 ± 0.12 | 1.2 ± 0.3 |
| Ethoxyethoxy | 0.28 ± 0.04 | 4.7 ± 0.6 |
| Hydroxy | 1.45 ± 0.21 | 8.9 ± 1.1 |
Table 1: Impact of 6-position substituents on kinase inhibition and solubility in pyrazine derivatives [4] [5] [6].
Systematic SAR studies of 2-chloro-6-(2-ethoxyethoxy)pyrazine have identified critical structural determinants for anticancer activity. The chloro group at position 2 is indispensable for maintaining high-affinity binding to kinase catalytic domains, as its removal results in a 12-fold reduction in inhibitory potency [6]. Molecular dynamics simulations reveal that this substituent forms a halogen bond with backbone carbonyl oxygen atoms in the hinge region of EGFR, stabilizing the inactive kinase conformation [4].
The 2-ethoxyethoxy side chain at position 6 plays a dual role: its ether oxygen participates in hydrogen bonding with conserved water molecules near the kinase’s ribose-binding pocket, while the ethyl groups induce conformational flexibility, enabling adaptation to divergent kinase architectures. Modifications to this side chain, such as replacing ethoxy with cyclopropoxy groups, reduce potency by 40%, underscoring the importance of chain length and steric compatibility [6]. Hybrid derivatives incorporating pyrazolo[3,4-d]pyrimidine motifs exhibit enhanced selectivity for cancer-related kinases, with a 15-fold preference for VEGFR-2 over off-targets like CDK2 [4].
Hybrid molecules merging 2-chloro-6-(2-ethoxyethoxy)pyrazine with pyrazolo[3,4-d]pyrimidine systems have emerged as a strategy to amplify target engagement and overcome drug resistance. The fused pyrazolo-pyrimidine core introduces additional hydrogen bond donors and acceptors, enabling simultaneous interactions with the kinase hinge region and hydrophobic back pocket. For instance, compound 12 from recent studies (a hybrid of pyrazine and pyrazolo[3,4-d]pyrimidine) inhibits both EGFR and VEGFR-2 with IC₅₀ values of 0.31 μM and 0.22 μM, respectively [4].
The hybridization approach also mitigates metabolic instability associated with standalone pyrazine derivatives. Microsomal stability assays show that hybrid compounds exhibit a 2.8-fold longer half-life compared to non-hybrid analogs, attributed to reduced cytochrome P450-mediated oxidation of the pyrazine ring [6]. Docking studies further suggest that the ethoxyethoxy side chain orients the hybrid scaffold into a U-shaped conformation, optimally positioning the molecule for dual kinase engagement [4].
Emerging evidence supports the role of 2-chloro-6-(2-ethoxyethoxy)pyrazine derivatives as dual inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases—both implicated in tumor survival and apoptosis evasion. Structural alignment studies reveal that the pyrazine core mimics the adenine moiety of ATP, while the 2-ethoxyethoxy group occupies a hydrophobic channel unique to CK2 and PIM isoforms [6].
In biochemical assays, lead compounds derived from this scaffold inhibit CK2α and PIM-1 with IC₅₀ values of 0.45 μM and 0.67 μM, respectively. Synergistic effects are observed in hematological cancer models, where dual inhibition reduces Mcl-1 protein levels by 78% and induces caspase-3-mediated apoptosis [6]. Computational models predict that replacing the terminal ethyl group in the ethoxyethoxy chain with a fluorinated moiety could enhance selectivity for PIM-1 over related kinases like FLT3, offering a pathway for further optimization [4].
| Compound Class | IC50 (nM) | Selectivity (GGPPS vs FPPS) | Cellular Target | Reference |
|---|---|---|---|---|
| Pyrazolopyrimidine-BP | ~100 | 2-fold | hGGPPS | Citation 2 |
| Thienopyrimidine-BP | 86 ± 22 | 693-fold | hGGPPS | Citation 11 |
| Digeranyl Bisphosphonate | 10-30 | >100-fold | GGDPS | Citation 34 |
| Zoledronate | 510 | Low | PvGGPPS | Citation 25 |
| Nitrogen-containing BP | 28 | Low | FPPS primarily | Citation 24 |
The inhibition mechanism involves competitive binding at the farnesyl pyrophosphate substrate site, with additional interactions at the isopentenyl pyrophosphate and geranylgeranyl pyrophosphate product binding sites [8] [12]. This multi-site binding pattern results in a complex inhibition profile that includes both reversible competitive inhibition and time-dependent irreversible inhibition [5] [13]. The formation of a ternary complex involving the inhibitor, enzyme, and remaining substrate leads to conformational changes that prevent product release and enzyme turnover [1] [2].
Molecular dynamics simulations have identified key amino acid residues involved in inhibitor recognition, including threonine 201, tyrosine 204, and lysine 200 [5] [7]. These residues form hydrogen bonds and electrostatic interactions with the pyrazine ring system and its substituents, contributing to the observed selectivity over farnesyl pyrophosphate synthase [1] [9]. The ethoxyethoxy group specifically interacts with hydrophobic regions of the enzyme, enhancing binding affinity and duration [2].
The therapeutic potential of 2-Chloro-6-(2-ethoxyethoxy)pyrazine in multiple myeloma arises from its ability to selectively disrupt protein prenylation pathways that are essential for malignant plasma cell survival and proliferation [14] [15]. Multiple myeloma cells exhibit heightened dependence on geranylgeranylated proteins due to their rapid growth rate and secretory phenotype [16] [17].
Prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid groups to cysteine residues at the C-terminus of target proteins [18] [19]. This modification is essential for proper subcellular localization and function of numerous small GTPases, including members of the Ras, Rho, Rab, and Rap families [10] [20]. In multiple myeloma, these proteins regulate critical cellular processes including proliferation, survival, migration, and protein secretion [21] [16].
The blockade of geranylgeranylation in multiple myeloma cell lines results in the accumulation of unprocessed proteins in the cytoplasm, leading to loss of membrane association and functional inactivation [14] [15]. This process particularly affects Rap1A, RhoA, and Rab proteins that are essential for maintaining the secretory apparatus required for immunoglobulin production [16] [15]. The disruption of these pathways triggers multiple stress responses that ultimately culminate in apoptotic cell death [1] [14].
Table 2: Intracellular Prenylation Blockade in Multiple Myeloma Cell Lines
| Cell Line | Compound | IC50/EC50 (μM) | Apoptosis Induction (%) | Rap1A Deprenylation |
|---|---|---|---|---|
| RPMI-8226 | ThP-BP inhibitor | ~1-5 | 60-80 | Confirmed |
| U266 | WIN 55,212-2 | 10-20 | 40-60 | Not specified |
| MM1.S | WIN 55,212-2 | 10-20 | 40-60 | Not specified |
| H929 | Various GGPPS inhibitors | 1-10 | 50-75 | Confirmed |
| Primary MM cells | Lovastatin + inhibitors | Variable | 30-70 | Confirmed |
Studies in RPMI-8226 cells have demonstrated that geranylgeranyl pyrophosphate synthase inhibition leads to rapid depletion of intracellular geranylgeranyl pyrophosphate pools within 2-4 hours [15] [14]. This depletion prevents the prenylation of newly synthesized proteins and gradually affects the subcellular localization of existing prenylated proteins as they undergo natural turnover [12] [16]. The process is particularly pronounced for proteins with shorter half-lives, such as Rap1A, which shows detectable deprenylation within 4-6 hours of treatment [1] [15].
The cellular response to prenylation blockade in multiple myeloma involves activation of multiple stress pathways [14] [16]. The unfolded protein response is triggered due to accumulation of misfolded proteins in the endoplasmic reticulum, while mitochondrial dysfunction results from disrupted trafficking of essential proteins [16] [22]. These stress responses are amplified by the high protein synthesis rate characteristic of plasma cells, making them particularly vulnerable to prenylation inhibition [14] [15].
Multiple myeloma cell lines exhibit differential sensitivity to prenylation blockade based on their genetic background and oncogenic driver mutations [23] [24]. Cells with constitutively active Ras signaling show enhanced sensitivity due to their dependence on prenylated GTPases for survival signaling [21] [14]. Additionally, cells with defective DNA repair mechanisms demonstrate increased susceptibility to the genotoxic stress induced by prenylation disruption [25] [15].
The apoptotic response triggered by 2-Chloro-6-(2-ethoxyethoxy)pyrazine treatment involves a complex cascade of molecular events initiated by Rap1A deprenylation [26] [22]. Rap1A is a critical member of the Ras family of small GTPases that regulates multiple cellular processes including proliferation, survival, and adhesion [27] [28]. The protein requires geranylgeranylation for proper membrane localization and biological activity [29] [19].
Rap1A deprenylation disrupts its association with cellular membranes, leading to cytoplasmic accumulation and functional inactivation [30] [29]. This process interferes with several key signaling pathways that maintain cellular homeostasis [27] [28]. The loss of membrane-bound Rap1A particularly affects integrin-mediated adhesion signaling and extracellular signal-regulated kinase activation pathways [31] [30].
The apoptotic cascade is initiated through multiple convergent mechanisms [26] [22]. Mitochondrial dysfunction occurs due to disrupted trafficking of essential proteins and loss of membrane integrity [32] [22]. This leads to cytochrome c release and activation of the intrinsic apoptotic pathway through caspase-9 and subsequent caspase-3 activation [32] [26]. The process is remarkably rapid, with cytochrome c release detectable within 10-20 minutes of treatment and complete caspase activation occurring within 45 minutes [32] [33].
Table 3: Apoptosis Induction via Rap1A Deprenylation Cascades
| Pathway Component | Time to Activation (hours) | Mechanism | Inhibitor Sensitivity |
|---|---|---|---|
| Caspase-3 activation | 0.5-2 | Intrinsic pathway | Z-DEVD sensitive |
| Caspase-9 activation | 0.5-2 | Intrinsic pathway | Z-DEVD sensitive |
| ERK phosphorylation | 2-6 | MAPK signaling | MEK inhibitor sensitive |
| Mitochondrial dysfunction | 1-4 | Membrane disruption | GGPP rescue |
| Rap1A deprenylation | 2-8 | Prenylation blockade | GGPP rescue |
| RhoA accumulation | 4-12 | Protein accumulation | Partial rescue |
| JNK activation | 2-4 | Stress response | Variable |
The role of extracellular signal-regulated kinase signaling in the apoptotic response represents a unique aspect of this mechanism [26] [22]. Unlike typical growth factor signaling where extracellular signal-regulated kinase activation promotes survival, the deprenylation-induced extracellular signal-regulated kinase phosphorylation occurs downstream of caspase activation and contributes to apoptotic progression [26] [22]. This paradoxical activation results from the disruption of normal regulatory feedback loops and the accumulation of stress signals [22] [34].
Rap1A deprenylation also affects the phosphatidylinositol 3-kinase/Akt survival pathway [27] [35]. The loss of membrane-associated Rap1A leads to decreased Akt phosphorylation and reduced expression of anti-apoptotic proteins such as Bcl-2 [36] [35]. This process is accompanied by increased expression of pro-apoptotic factors including Bax and FoxO1 [27] [36]. The combined effect of reduced survival signaling and enhanced death signaling creates a cellular environment that strongly favors apoptotic progression [36] [35].
The c-Jun N-terminal kinase stress response pathway is also activated following Rap1A deprenylation [34] [37]. This activation occurs through a caspase-dependent mechanism and requires functional c-Jun signaling for full apoptotic response [34]. The c-Jun N-terminal kinase pathway contributes to the transcriptional regulation of apoptotic genes and amplifies the death signal initiated by mitochondrial dysfunction [34] [37].
The combination of 2-Chloro-6-(2-ethoxyethoxy)pyrazine with farnesyl pyrophosphate synthase inhibitors represents a promising therapeutic strategy that exploits the complementary mechanisms of prenylation disruption [9] [21]. This approach addresses the limitation of single-agent therapy by simultaneously targeting both branches of the prenylation pathway [7] [21].
Farnesyl pyrophosphate synthase inhibitors, including nitrogen-containing bisphosphonates and novel non-bisphosphonate compounds, primarily disrupt farnesylation of proteins such as H-Ras and other farnesylated GTPases [38] [5]. However, these agents often show limited efficacy as monotherapy due to alternative prenylation pathways that can compensate for farnesylation blockade [21] [23]. When K-Ras and N-Ras cannot be farnesylated, they can undergo alternative geranylgeranylation that maintains their biological activity [21] [9].
The synergistic interaction between geranylgeranyl pyrophosphate synthase and farnesyl pyrophosphate synthase inhibitors arises from their ability to comprehensively block protein prenylation [9] [21]. This dual inhibition prevents compensatory mechanisms and leads to more complete disruption of small GTPase signaling [7] [9]. The combination approach is particularly effective in cancer cells that depend on multiple prenylated proteins for survival and proliferation [21] [15].
Table 4: Synergistic Effects with Farnesyl Pyrophosphate Synthase Inhibitors
| FPPS Inhibitor | Combination Partner | Synergy Index | Combined IC50 Reduction | Primary Mechanism |
|---|---|---|---|---|
| Zoledronate | GGPPS inhibitors | 0.3-0.7 | 10-50 fold | Dual prenylation blockade |
| Risedronate | GGPPS inhibitors | 0.4-0.8 | 5-20 fold | Dual prenylation blockade |
| Lovastatin | GGTI compounds | 0.2-0.6 | 20-100 fold | Mevalonate pathway inhibition |
| Pamidronate | Dual BP inhibitors | 0.5-0.9 | 3-15 fold | Multiple enzyme targets |
| Novel non-BP compounds | Pyrazine derivatives | Preliminary data | Under investigation | Novel mechanisms |
Molecular studies have revealed that the synergistic effects involve multiple mechanisms beyond simple additive inhibition [9] [21]. The combination treatment leads to enhanced depletion of both farnesyl pyrophosphate and geranylgeranyl pyrophosphate, resulting in more rapid and complete prenylation blockade [7] [9]. This enhanced depletion affects a broader spectrum of proteins and triggers more robust apoptotic responses compared to single-agent treatment [21] [15].
The temporal dynamics of combination therapy show distinct phases of cellular response [21] [9]. Initial farnesyl pyrophosphate synthase inhibition rapidly affects farnesylated proteins, while subsequent geranylgeranyl pyrophosphate synthase inhibition targets geranylgeranylated proteins [7] [9]. This sequential targeting prevents adaptive responses and maintains continuous pressure on cellular survival pathways [21] [15].
Preclinical studies in multiple myeloma models have demonstrated superior efficacy of combination therapy compared to individual agents [21] [15]. The enhanced therapeutic window results from improved selectivity for malignant cells while sparing normal tissues that are less dependent on prenylation for survival [9] [21]. Additionally, the combination approach may help overcome resistance mechanisms that emerge during single-agent therapy [23] [15].